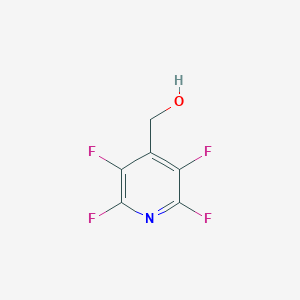

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h12H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZALLPJHJIGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NC(=C1F)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to achieve selective fluorination at the desired positions on the pyridine ring. The hydroxymethyl group can then be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The hydroxymethylation step can be optimized using high-pressure reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-(Formyl)-2,3,5,6-tetrafluoropyridine and 4-(Carboxyl)-2,3,5,6-tetrafluoropyridine.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated structure

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.

Pathways Involved: The fluorinated structure of the compound allows it to participate in various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Comparison with Similar Compounds

Structural and Electronic Properties

The electron-withdrawing fluorine atoms on the pyridine ring enhance its electrophilicity, making the 4-position highly reactive toward nucleophilic substitution. Substituents at this position modulate electronic and steric effects:

Key Observations :

- The hydroxymethyl group introduces polarity and solubility in polar solvents, contrasting with the hydrophobic methyl or phenyl groups.

- The amino group (-NH₂) enhances nucleophilicity and reactivity in condensation reactions (e.g., forming imines) .

- Bulky substituents like ethynylphenoxy hinder further substitution at adjacent positions .

Thermal and Chemical Stability

- Methyl and phenyl derivatives exhibit higher thermal stability due to non-polar substituents (e.g., methyl derivative flash point: 31.7°C) .

- Hydroxymethyl and amino derivatives may decompose at lower temperatures due to hydrogen bonding or oxidative instability .

- Halogenated analogs (e.g., bromoethylphenoxy) are stable under anhydrous conditions but prone to hydrolysis in polar solvents .

Biological Activity

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties and mechanisms of action based on diverse research findings.

This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

Case Studies

- Synthesis and Testing : Raache et al. synthesized derivatives of this compound and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these derivatives exhibited comparable activity to standard antibiotics such as ampicillin. The disc diffusion assay revealed susceptibility in strains like Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for several synthesized derivatives were determined using MTT assays. Notably, one derivative showed an MIC value of 1.3-fold lower than kanamycin B against Pseudomonas aeruginosa, indicating significant antibacterial potency .

Table 1: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|---|

| 1 | S. aureus | 15 | Ampicillin |

| 2 | E. coli | 10 | Kanamycin B |

| 3 | P. aeruginosa | 8 | Kanamycin B |

| 4 | Bacillus subtilis | 20 | Ampicillin |

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes and proteins. It is hypothesized that the fluorine atoms enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Additional Biological Activities

Beyond antibacterial properties, there are indications that compounds derived from this compound may possess other biological activities such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.